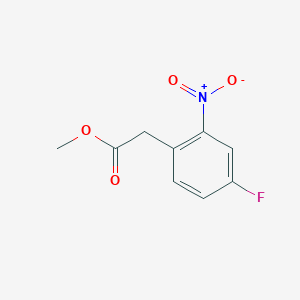![molecular formula C17H25N7O2 B177043 N,N,N',N'-Tetraethyl-N''-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine CAS No. 326914-05-0](/img/structure/B177043.png)
N,N,N',N'-Tetraethyl-N''-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N',N'-Tetraethyl-N''-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine, commonly known as MTT, is a yellowish crystalline substance. It is widely used in scientific research as a colorimetric assay for measuring the viability of cells in culture. MTT is a tetrazolium salt that is reduced by mitochondrial enzymes in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells in the culture. The MTT assay is a simple and sensitive method for quantifying cell viability and is widely used in various fields such as cancer research, drug discovery, and toxicology.
Mecanismo De Acción
MTT is reduced by mitochondrial enzymes in viable cells to form a purple formazan product. The reduction of MTT is dependent on the metabolic activity of the cells and is proportional to the number of viable cells in the culture. The formazan product is insoluble in water and can be solubilized with a detergent such as dimethyl sulfoxide (DMSO). The amount of formazan produced can be quantified by measuring the absorbance at 570 nm using a spectrophotometer.
Efectos Bioquímicos Y Fisiológicos
MTT is a tetrazolium salt that is relatively non-toxic to cells. It does not interfere with cellular metabolism or cause significant changes in gene expression. However, the reduction of MTT by mitochondrial enzymes can affect mitochondrial function and alter cellular metabolism. The use of MTT as a cell viability assay should be carefully considered, and alternative assays such as the ATP assay or the resazurin assay should be used when mitochondrial function is of concern.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The MTT assay is a simple and sensitive method for quantifying cell viability. It is relatively inexpensive and can be carried out in a laboratory setting. The assay is also compatible with a wide range of cell types and can be used to measure cell viability in both adherent and suspension cultures. However, the MTT assay has some limitations. The assay is not suitable for high-throughput screening as it requires a spectrophotometer to measure the absorbance at 570 nm. The assay is also sensitive to the pH of the culture medium and can give inconsistent results if the pH is not tightly controlled.
Direcciones Futuras
The MTT assay has been widely used in scientific research, but there are still some limitations that need to be addressed. One area of future research is the development of alternative assays that are more suitable for high-throughput screening. Another area of research is the development of MTT analogs that are more sensitive and specific to certain cell types. Finally, there is a need to better understand the mechanism of action of MTT and its effects on mitochondrial function.
Métodos De Síntesis
MTT can be synthesized by the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-nitroaniline in the presence of tetraethylammonium chloride and triethylamine. The reaction yields MTT as a yellowish solid with a purity of over 99%. The synthesis of MTT is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
The MTT assay is widely used in scientific research to measure cell viability. It is a simple and reliable method that can be used to screen for potential anticancer drugs, assess drug toxicity, and evaluate the effects of environmental toxins on cells. The MTT assay is also used in microbiology to measure the susceptibility of bacteria and fungi to antimicrobial agents.
Propiedades
Número CAS |
326914-05-0 |
|---|---|
Nombre del producto |
N,N,N',N'-Tetraethyl-N''-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine |
Fórmula molecular |
C17H25N7O2 |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
2-N,2-N,4-N,4-N-tetraethyl-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C17H25N7O2/c1-5-22(6-2)16-19-15(20-17(21-16)23(7-3)8-4)18-13-9-11-14(12-10-13)24(25)26/h9-12H,5-8H2,1-4H3,(H,18,19,20,21) |
Clave InChI |
BTLPXFFYNJUWKE-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])N(CC)CC |
SMILES canónico |
CCN(CC)C1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



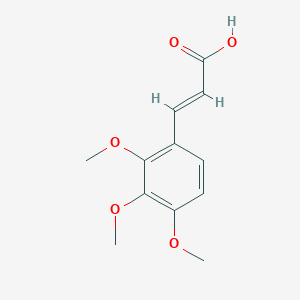
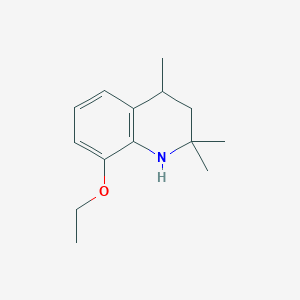
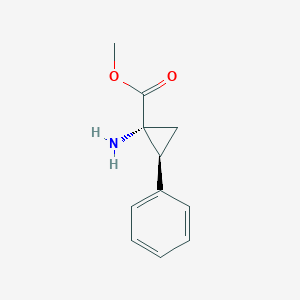
![2-[(Dimethylamino)methyl]-2,3-dihydroinden-1-one](/img/structure/B176974.png)
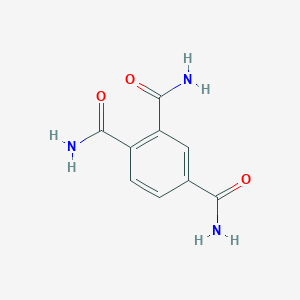
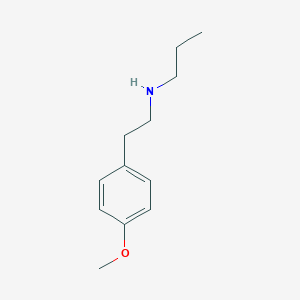
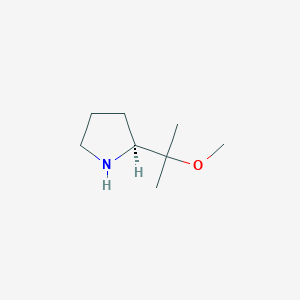
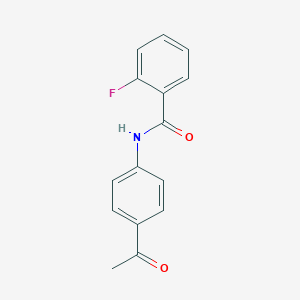
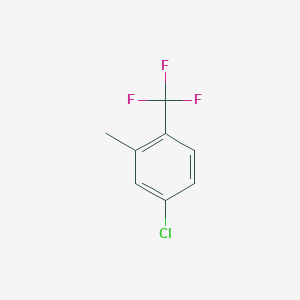
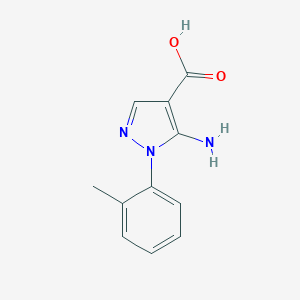
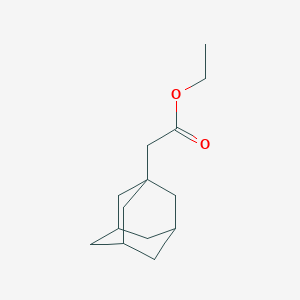
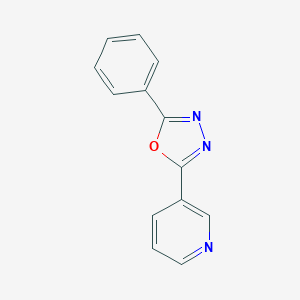
![N-{[5-(2-amino-1,3-thiazol-4-yl)thien-2-yl]methyl}acetamide](/img/structure/B176991.png)
